3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide
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Overview
Description
3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a methoxyphenyl group, and a thioxoimidazolidinyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl derivative, followed by the introduction of the fluorine atom and the construction of the thioxoimidazolidinyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-methoxyphenyl)benzamide
- 3-fluoro-N-(3-methoxyphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide stands out due to its complex structure, which includes a thioxoimidazolidinyl ring. This unique feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19FN4O4S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-fluoro-N-[3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C20H19FN4O4S/c1-22-17(26)11-16-19(28)24(14-6-8-15(29-2)9-7-14)20(30)25(16)23-18(27)12-4-3-5-13(21)10-12/h3-10,16H,11H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
AZHZGJYNZSPKSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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